3-(4-fluoro-3-methylphenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one
CAS No.: 2640952-55-0
Cat. No.: VC11813130
Molecular Formula: C22H25FN6O
Molecular Weight: 408.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640952-55-0 |
|---|---|
| Molecular Formula | C22H25FN6O |
| Molecular Weight | 408.5 g/mol |
| IUPAC Name | 3-(4-fluoro-3-methylphenyl)-1-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]propan-1-one |
| Standard InChI | InChI=1S/C22H25FN6O/c1-14-9-16(3-5-19(14)23)4-8-22(30)28-12-17-10-27(11-18(17)13-28)21-7-6-20-25-24-15(2)29(20)26-21/h3,5-7,9,17-18H,4,8,10-13H2,1-2H3 |
| Standard InChI Key | AFHFAMXJUQSLFG-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)CCC(=O)N2CC3CN(CC3C2)C4=NN5C(=NN=C5C=C4)C)F |
| Canonical SMILES | CC1=C(C=CC(=C1)CCC(=O)N2CC3CN(CC3C2)C4=NN5C(=NN=C5C=C4)C)F |
Introduction
Synthesis Pathways
While no direct synthesis protocol for this specific compound was found in the provided sources, similar heterocyclic compounds are typically synthesized via:
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Heterocyclization Reactions:
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Formation of triazolo-pyridazine rings often involves condensation reactions between hydrazines and dicarbonyl compounds or nitriles under acidic or basic conditions.
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Functional Group Introduction:
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Fluorinated aromatic groups are introduced via nucleophilic aromatic substitution or electrophilic fluorination methods.
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Pyrrolidine Ring Construction:
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Octahydropyrrolo[3,4-c]pyrrolidine systems are synthesized through cyclization reactions involving amines and dihaloalkanes.
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Further experimental details would depend on specific reaction conditions and catalysts.
Biological Significance
Compounds containing triazolo-pyridazine and fluorinated phenyl groups have been extensively studied for their pharmacological properties:
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Antibacterial Activity: Similar heterocycles have shown effectiveness against E. coli and Pseudomonas aeruginosa .
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Anti-inflammatory Potential: Triazolo derivatives are known to modulate inflammatory pathways .
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Drug Design Applications: The presence of fluorine often improves metabolic stability and bioavailability .
The bicyclic pyrrolidine core may also contribute to receptor binding specificity due to its rigid conformation.
Applications in Medicinal Chemistry
This compound’s structure suggests potential applications in:
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Drug Discovery:
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The triazolo-pyridazine scaffold is a privileged structure in medicinal chemistry for targeting enzymes and receptors.
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Agrochemical Development:
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Material Science:
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Fluorinated aromatic systems can improve properties like thermal stability and hydrophobicity in polymers.
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Related Research Findings
Future Directions
Further research into this compound could explore:
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Optimization of synthetic pathways for higher yields and purity.
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Detailed biological activity profiling against various therapeutic targets.
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Computational modeling to predict receptor interactions and pharmacokinetics.
This compound represents a promising candidate for further exploration in both pharmaceutical and material science domains due to its unique structural features and potential bioactivity.
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